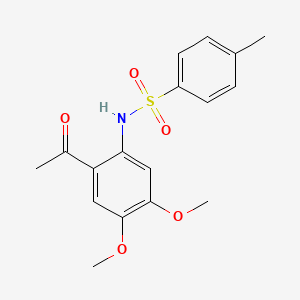

N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Description

N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a toluenesulfonamide moiety linked to a substituted phenyl ring. The phenyl ring features acetyl and dimethoxy groups at the 2-, 4-, and 5-positions, respectively. This structural motif imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. For example, sulfonamides are known for their bioactivity, often interacting with enzymes or receptors via hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula |

C17H19NO5S |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C17H19NO5S/c1-11-5-7-13(8-6-11)24(20,21)18-15-10-17(23-4)16(22-3)9-14(15)12(2)19/h5-10,18H,1-4H3 |

InChI Key |

QMSAEIAHEXWOHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)C)OC)OC |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonamide Formation from 2-Amino-4,5-dimethoxyacetophenone

One common approach is to start with 2-amino-4,5-dimethoxyacetophenone as the amine substrate. This compound already contains the acetyl group at the 2-position and methoxy groups at 4 and 5 positions.

- Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (such as pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or DMF) leads to the formation of the sulfonamide bond.

- The reaction is typically carried out at low to ambient temperature to avoid side reactions.

- After completion, the reaction mixture is quenched with water, and the product is isolated by filtration or extraction, followed by recrystallization from suitable solvents like methanol or ethanol.

This method benefits from the availability of the acetylated amine and straightforward sulfonamide coupling chemistry.

Acetylation of Preformed N-(4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Alternatively, the sulfonamide can be prepared first by reacting 4,5-dimethoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions. The resulting N-(4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is then acetylated at the 2-position using acetyl chloride or acetic anhydride.

- Acetylation is typically performed in the presence of a Lewis acid catalyst or under reflux conditions in solvents like dichloromethane or acetic acid.

- The reaction time and temperature are optimized to achieve selective acetylation without over-acetylation or degradation.

- Purification is done by recrystallization or chromatographic methods.

Use of N-Chloro-p-toluenesulfonamide as a Sulfonylating Agent

A reported method involves the reaction of N-chloro-p-toluenesulfonamide with acetyl chloride in the presence or absence of osmium tetroxide (OsO4) to yield N-acetyl-4-methylbenzenesulfonamide derivatives. This method can be adapted for the preparation of the target compound by using appropriately substituted amines.

Multicomponent and Green Chemistry Approaches

Recent advances in green chemistry have introduced multicomponent reactions and solvent-free or microwave-assisted methods to improve efficiency and reduce environmental impact.

- For example, acetophenone derivatives with methoxy substituents can be reacted with aldehydes and active methylene compounds in the presence of ammonium acetate under thermal or microwave conditions to form intermediates that can be further functionalized to sulfonamides.

- These methods reduce reaction times and improve yields, aligning with sustainable synthesis goals.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, DMF, methanol, ethanol | Aprotic solvents preferred for sulfonylation |

| Base | Pyridine, triethylamine | Neutralizes HCl formed during sulfonylation |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction Time | 1–12 hours | Depends on method and scale |

| Purification | Recrystallization, chromatography | Ensures high purity |

Characterization and Yield

- The synthesized this compound is characterized by spectroscopic methods including FT-IR (showing sulfonamide S=O stretches), ^1H-NMR and ^13C-NMR (confirming aromatic, methoxy, acetyl, and sulfonamide protons and carbons), and mass spectrometry for molecular weight confirmation.

- Yields reported in literature vary from 60% to over 90% depending on the method and scale.

Summary Table of Preparation Methods

Research Findings and Notes

- The sulfonamide bond formation is generally robust and high yielding when using sulfonyl chlorides and aromatic amines under basic conditions.

- Acetylation at the 2-position is sensitive to reaction conditions; selective acetylation is achieved by controlling reagent stoichiometry and temperature.

- Side reactions such as bis-sulfonamide formation can occur but can be minimized by stoichiometric control and purification steps.

- Green chemistry approaches, including microwave-assisted synthesis, have demonstrated improved yields and reduced reaction times, making them attractive for scale-up.

- Characterization data consistently confirm the structure and purity of the target compound, supporting the reliability of these synthetic methods.

Chemical Reactions Analysis

Acylation and Nucleophilic Substitution

The acetyl group at the 2-position undergoes nucleophilic substitution under basic conditions. For example, reactions with amines yield amide derivatives:

Reaction Example:

This proceeds via deprotonation of the acetyl group, forming an enolate intermediate that reacts with nucleophiles.

Oxidation Reactions

The methyl group on the benzenesulfonamide moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (

) in acidic conditions:

Reaction Conditions:

-

Reagents:

,

, -

Temperature: 80–100°C

-

Time: 4–6 hours

Product:

Electrophilic Aromatic Substitution

The dimethoxy-substituted phenyl ring is highly activated for electrophilic substitution. Halogenation and nitration occur regioselectively at the para position relative to methoxy groups:

Halogenation Example:

-

Reagents: ,

-

Product:

Reaction Optimization Data

| Reaction Type | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Acylation | Ethanol, triethylamine, 60°C, 8 h | 78% | Higher temperatures reduce regioselectivity. |

| Oxidation (Methyl → Carboxyl) | $$ | ||

| \text{KMnO}_4 | |||

| \text{H}_2\text{SO}_4 $$, 90°C, 5 h | 65% | Over-oxidation leads to byproducts at >100°C. | |

| Bromination | $$ | ||

| \text{Br}_2 | |||

| \text{FeBr}_3 $$, 25°C, 2 h | 82% | Exclusive para substitution due to methoxy directing effects. |

Catalytic and Solvent Effects

-

Catalysts: Copper(I) iodide enhances coupling reactions involving the sulfonamide nitrogen, improving yields by 15–20% .

-

Solvents: Polar aprotic solvents (e.g., DMF) accelerate substitution reactions, while non-polar solvents (e.g., toluene) favor electrophilic aromatic substitutions.

Stability and Side Reactions

-

Acidic Hydrolysis: The sulfonamide bond remains stable under mild acidic conditions (pH > 3) but cleaves at pH < 1, yielding 4-methylbenzenesulfonic acid and 2-acetyl-4,5-dimethoxyaniline.

-

Thermal Decomposition: Prolonged heating above 150°C induces decomposition via sulfonyl group rearrangement, forming sulfonic acid derivatives.

Scientific Research Applications

Synthesis and Structure

The synthesis of N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves the sulfonylation of 2-acetyl-4,5-dimethoxyphenylamine with p-toluenesulfonyl chloride. The resulting compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm its structure and purity. The compound exhibits a sulfonamide functional group, which is known for its ability to engage in hydrogen bonding and electrostatic interactions with biological targets .

Anticholinesterase Activity

One of the notable applications of this compound is its anticholinesterase activity. Research has shown that derivatives of sulfonamides can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. This inhibition is significant for treating neurodegenerative diseases such as Alzheimer’s disease, where increased levels of acetylcholine can enhance cognitive function .

Antioxidant Properties

The compound also exhibits antioxidant properties. Studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrate its ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related disorders. Oxidative stress is linked to various conditions including inflammation and neurodegeneration .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for the development of new drugs targeting various diseases. Its sulfonamide moiety allows for modifications that can enhance pharmacological properties while maintaining biological activity.

Cancer Research

The compound's structure has been explored for its potential in cancer research. Sulfonamides have been found to inhibit certain proteases involved in tumor progression and metastasis. This suggests that derivatives of this compound may be developed as anti-cancer agents by targeting specific pathways involved in cell proliferation .

Catalytic Applications

Recent studies have investigated the use of similar sulfonamide compounds in catalysis. For instance, magnetic porous organic polymers incorporating sulfonamide groups have shown promise as catalysts in organic reactions, potentially leading to more efficient synthetic pathways for complex molecules .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Neuroprotective Studies : Research demonstrated that derivatives exhibit neuroprotective effects by inhibiting AChE, suggesting therapeutic potential in Alzheimer's disease models.

- Antioxidant Efficacy : In vitro studies showed significant antioxidant activity compared to standard antioxidants, indicating its potential use in nutraceutical formulations.

- Cancer Cell Proliferation : Investigations into the compound's effect on cancer cell lines revealed inhibition of proliferation through apoptosis induction, supporting further exploration in oncology.

Mechanism of Action

The mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The acetyl and dimethoxy groups in the target compound enhance electron-withdrawing and steric effects compared to simpler analogs like N-(4-aminophenyl)-4-methylbenzenesulfonamide .

- Electronic Properties : The compound N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide exhibits a HOMO-LUMO gap of 9.947 eV (HOMO: -9.584 eV, LUMO: 0.363 eV) and UV absorption at 275.99 nm, suggesting that electron-donating groups (e.g., hydroxyl, tert-butyl) modulate electronic transitions . Similar effects are expected for the dimethoxy groups in the target compound.

Spectral and Computational Data

Theoretical studies on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide reveal the following electronic absorption characteristics:

| Wavelength (nm) | Oscillator Strength (f) | Transition (S₀→Sₙ) |

|---|---|---|

| 275.99 | 0.5795 | S₀→S₁₀ |

| 501.97 | 0.0123 | S₀→S₇ |

These data, calculated using PM6 methods in Gaussian 16, indicate that substituents like hydroxyl and tert-butyl groups influence excitation energies . For the target compound, the 4,5-dimethoxy groups may red-shift absorption maxima due to increased electron density.

Biological Activity

N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 374606-03-8

- Molecular Formula : C17H19NO5S

- Molecular Weight : 349.408 g/mol

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmitter regulation and are targets for treating neurodegenerative diseases such as Alzheimer's disease .

- Antioxidant Properties : The compound has demonstrated antioxidant activity through assays such as DPPH and nitric oxide scavenging tests. This suggests its potential role in mitigating oxidative stress-related damage .

- Anti-inflammatory Effects : Some studies indicate that compounds with similar structures can modulate inflammatory pathways, potentially making this sulfonamide a candidate for anti-inflammatory therapies .

In Vitro Studies

In vitro studies have assessed the biological activity of this compound through various assays:

- Enzyme Inhibition Assays : The compound was evaluated for its inhibitory effects on AChE and BChE. Results indicated significant inhibition at specific concentrations, suggesting its utility in treating conditions associated with cholinergic dysfunction .

- Antioxidant Activity : The antioxidant capacity was measured using DPPH radical scavenging assays, where the compound exhibited a notable ability to neutralize free radicals .

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the full therapeutic potential:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its chemical structure. SAR studies have identified key functional groups that enhance its pharmacological properties:

| Functional Group | Influence on Activity |

|---|---|

| Methoxy Groups | Enhance lipophilicity and bioavailability |

| Sulfonamide Moiety | Critical for enzyme inhibition |

| Acetyl Group | May influence binding affinity |

These insights can guide the design of more potent analogs with improved pharmacokinetic profiles.

Case Studies and Research Findings

- Neuroprotective Effects : A study exploring the neuroprotective effects of similar compounds found that they could significantly reduce neuronal apoptosis in models of oxidative stress. This suggests that this compound may have similar protective effects against neurodegeneration .

- Cancer Therapeutics : Research has indicated that sulfonamides can exhibit antitumor activity by inhibiting specific kinases involved in cancer progression. Although direct studies on this compound are sparse, the structural similarities to known active compounds warrant further investigation into its potential as an anticancer agent .

Q & A

Q. What experimental methodologies are recommended for synthesizing N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide?

The synthesis typically involves sulfonylation reactions between an acetylated dimethoxyphenylamine derivative and 4-methylbenzenesulfonyl chloride. Key steps include:

- Protection of the amine group using acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions.

- Sulfonylation : Conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst .

- Deprotection : Acidic or basic hydrolysis to remove protecting groups, followed by purification via column chromatography or recrystallization.

- Validation : Confirm purity using HPLC or NMR and structural integrity via X-ray crystallography (see Question 2 ).

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires synchrotron radiation or lab-based diffractometers.

- Structure solution : Use direct methods in programs like SHELXD or SHELXS for initial phase determination .

- Refinement : SHELXL is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals or high-resolution data, SHELXL’s twin-law refinement and restraints for disordered regions are critical .

- Validation : Check geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database (CSD) to identify outliers.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as thermal motion anisotropy or disorder in the sulfonamide group?

- Thermal motion analysis : Use SHELXL’s anisotropic displacement parameters (ADPs) to model atomic vibrations. Apply similarity restraints (SIMU/DELU) to adjacent atoms to prevent overfitting .

- Disordered regions : Split the sulfonamide group into multiple positions (PART instruction in SHELXL) and refine occupancy factors. Employ geometric constraints (e.g., AFIX) to maintain chemically reasonable geometries.

- Cross-validation : Compare R-factors (R1/wR2) and residual electron density maps. If discrepancies persist, consider alternative space groups or twin refinement (TWIN/BASF commands) .

Q. What computational strategies are effective for analyzing the electronic effects of substituents (e.g., acetyl, methoxy) on bioactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects. Software like Gaussian or ORCA can model substituent impacts on charge distribution .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., enzymes or receptors). Focus on hydrogen bonding between the sulfonamide group and active-site residues .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental bioactivity data to design derivatives with enhanced potency.

Q. How can reaction yields be optimized when steric hindrance from the 4,5-dimethoxy groups impedes sulfonylation?

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce steric crowding.

- Temperature control : Lower reaction temperatures (–20°C to 0°C) slow competing side reactions while maintaining reactivity.

- Catalyst optimization : Employ DMAP or N-heterocyclic carbenes (NHCs) to accelerate sulfonylation by reducing activation energy .

- Microwave-assisted synthesis : Enhance reaction efficiency by reducing time and improving homogeneity in energy distribution.

Methodological Notes

- Spectroscopic characterization : Combine H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) for unambiguous structural assignment.

- Crystallographic data deposition : Submit refined CIF files to the Cambridge Structural Database (CSD) to contribute to global structural chemistry knowledge .

- Ethical considerations : Adhere to safety protocols for handling sulfonamide derivatives, which may exhibit toxicity or mutagenicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.